N-Methyl-d3-4-pyridone-3-carboxamide
Description
Contextualizing Nicotinamide (B372718) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism
To appreciate the significance of N-Methyl-d3-4-pyridone-3-carboxamide, it is essential to first understand the broader metabolic context in which its unlabeled analogue exists. This context is centered around nicotinamide and the vital coenzyme, NAD+.
Overview of NAD+ Homeostasis and Cellular Significance
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, participating in a vast array of biological processes. It is a critical coenzyme for redox reactions, which are fundamental to energy production. Beyond its role in bioenergetics, NAD+ is also a substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in crucial cellular functions like DNA repair, gene expression, and cell signaling. nih.gov
Maintaining a stable intracellular pool of NAD+, a state known as NAD+ homeostasis, is therefore vital for cellular health and function. The concentration of NAD+ is in a constant state of flux, being synthesized, consumed, and recycled through various pathways. nih.gov Disruptions in NAD+ homeostasis have been linked to a number of age-related diseases and metabolic disorders.
Pathways of Nicotinamide Catabolism
Nicotinamide, a form of vitamin B3, is a primary precursor for NAD+ synthesis through the salvage pathway, which recycles nicotinamide back into the NAD+ pool. youtube.com However, when nicotinamide is present in excess of the cell's capacity for recycling, it undergoes catabolism, or breakdown, into various metabolites that are then excreted.
One of the principal pathways of nicotinamide catabolism involves methylation. The enzyme nicotinamide N-methyltransferase (NNMT) transfers a methyl group to nicotinamide, forming N-methylnicotinamide (MNA). MNA is then further oxidized by the enzyme aldehyde oxidase to produce two major end-stage metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY). mdpi.com These metabolites are then eliminated from the body, primarily through urine.
The Significance of N-Methyl-4-pyridone-3-carboxamide as a Nicotinamide Metabolite
N-Methyl-4-pyridone-3-carboxamide (4PY) is not merely a metabolic byproduct; its levels can provide important information about the state of NAD+ metabolism and have been linked to various physiological and pathological conditions.
Role as a Metabolic Endpoint
Historically, the measurement of nicotinamide metabolites like 4PY has been used to assess niacin status in individuals. However, recent research has highlighted its potential as a biomarker for various conditions. For instance, elevated levels of 4PY have been observed in patients with chronic kidney disease. caymanchem.com
More recently, a significant study has linked elevated plasma levels of both 2PY and 4PY to an increased risk of major adverse cardiovascular events. nih.govnih.govmedpagetoday.comclevelandclinic.org This research suggests that these terminal metabolites of niacin may not be inert, but could actively contribute to disease processes, such as vascular inflammation. nih.govclevelandclinic.org This has sparked considerable interest in the precise quantification of 4PY in large-scale clinical studies.
Rationales and Applications of Deuterium (B1214612) Labeling in Metabolomics
The accurate measurement of metabolites like 4PY in complex biological samples such as plasma or urine presents a significant analytical challenge. This is where the use of stable isotope-labeled internal standards, such as this compound, becomes indispensable.
Deuterium (d or ²H) is a stable, non-radioactive isotope of hydrogen. In this compound, three of the hydrogen atoms in the methyl group have been replaced with deuterium atoms. medchemexpress.com This subtle change in mass does not significantly alter the chemical properties of the molecule.
When used in liquid chromatography-mass spectrometry (LC-MS), a powerful analytical technique for quantifying small molecules, this compound serves as an ideal internal standard. researchgate.netrsc.org It co-elutes with the natural, unlabeled 4PY during the chromatographic separation. Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Principles of Stable Isotope Tracing in Biochemical Research
Stable isotope tracing is a powerful technique that allows researchers to follow the journey of molecules through metabolic pathways within a biological system. nih.gov This is achieved by introducing a "tracer," a molecule in which one or more atoms have been replaced with a stable (non-radioactive) isotope. Common stable isotopes used in metabolic research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Because these isotopes are heavier than their more common counterparts (e.g., ¹H, ¹²C, and ¹⁴N), they can be distinguished and quantified using mass spectrometry. This analytical technique separates ions based on their mass-to-charge ratio, allowing for the precise measurement of both the labeled tracer and the naturally occurring (unlabeled) compound. By tracking the incorporation of the stable isotope into various metabolites over time, scientists can elucidate metabolic fluxes, identify novel biochemical pathways, and understand how these pathways are altered in disease states.
The core principle of stable isotope tracing lies in its ability to provide dynamic information about metabolic processes. Rather than a static snapshot of metabolite concentrations, this method offers insights into the rates of synthesis, breakdown, and conversion of molecules, providing a more complete picture of cellular metabolism.
Utility of Deuterated Analogs as Internal Standards
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response. To correct for these potential errors, researchers employ internal standards. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.
Deuterated analogs, such as this compound, serve as excellent internal standards for their unlabeled counterparts. The key advantages of using deuterated internal standards include:
Similar Chemical and Physical Properties: Deuterated standards have nearly identical chemical and physical characteristics to the analyte. This means they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Co-elution with the Analyte: In liquid chromatography, the deuterated standard and the unlabeled analyte will elute from the column at virtually the same time. This is crucial because it ensures that both compounds are subjected to the same matrix effects—interferences from other molecules in the sample that can enhance or suppress the ionization process.
Distinct Mass-to-Charge Ratio: Despite their similarities, the difference in mass due to the deuterium atoms allows the mass spectrometer to differentiate between the internal standard and the analyte.
By adding a known amount of the deuterated internal standard to each sample, researchers can normalize the signal of the analyte to that of the standard. This process, known as stable isotope dilution analysis, corrects for variations and allows for highly accurate and precise quantification of the target metabolite.
Detailed Research Findings
A prime example of the application of deuterated internal standards is in the comprehensive analysis of the NAD+ metabolome. In a study aimed at developing a robust method for quantifying 18 different metabolites in the NAD+ pathway, researchers utilized a suite of seven isotopically labeled internal standards, including a standard for N-Methyl-4-pyridone-3-carboxamide (Me4PY). nih.gov The use of these standards was critical for ensuring accuracy in complex biological matrices such as whole blood, plasma, and tissue extracts. nih.gov
The method, which employed hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), relied on these internal standards to account for variability during sample preparation and analysis. nih.gov This approach enabled the researchers to accurately quantify a wide range of nicotinamide metabolites, demonstrating the essential role of deuterated and other isotopically labeled standards in obtaining reliable data in metabolomics studies. nih.gov
Below are data tables detailing the properties of this compound and its unlabeled analog.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅D₃N₂O₂ |
| Molecular Weight | 155.17 g/mol |
| CAS Number | 1207384-47-1 |
| Appearance | Solid |
| Synonyms | Deuterated N-Methyl-4-pyridone-3-carboxamide |
Data sourced from MedChemExpress. medchemexpress.com
Table 2: Properties of N-Methyl-4-pyridone-3-carboxamide
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 769-49-3 |
| Appearance | Solid |
| Synonyms | 4PY, Me4PY |
Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-Methyl-4-pyridone-3-carboxamide | 4PY, Me4PY |
| Nicotinamide adenine dinucleotide | NAD+ |
| Deuterium | ²H |
| Carbon-13 | ¹³C |
Properties
Molecular Formula |
C7H5D3N2O2 |
|---|---|
Molecular Weight |
155.17 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of N Methyl 4 Pyridone 3 Carboxamide
Precursor Compounds in Nicotinamide (B372718) Metabolism Leading to N-Methyl-4-pyridone-3-carboxamide
The journey from dietary vitamin B3 to the excretion product N-Methyl-4-pyridone-3-carboxamide begins with nicotinamide and its central role in NAD metabolism. nih.govnih.gov Nicotinamide is a critical precursor for the synthesis of the redox cofactor NAD and its phosphorylated derivatives (NADP), which are vital for countless metabolic reactions. nih.gov The catabolism of nicotinamide leads to various methylated pyridones, including N-Methyl-4-pyridone-3-carboxamide. nih.govresearchgate.net
The first and rate-limiting step in this specific catabolic pathway is the methylation of nicotinamide. researchgate.netmdpi.com The cytosolic enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-methionine (SAM) to nicotinamide. mdpi.comnih.gov This reaction yields S-adenosyl-L-homocysteine (SAH) and N1-methylnicotinamide (MNAM), also known as 1-methylnicotinamide (B1211872) (MNA). researchgate.netnih.gov By converting nicotinamide to MNAM, NNMT diverts the nicotinamide pool away from the NAD+ salvage pathway, thereby influencing cellular NAD+ levels. mdpi.comnih.gov
Once formed, N1-methylnicotinamide (MNAM) is not excreted directly in large amounts but undergoes further metabolism. researchgate.net It serves as the direct precursor for the formation of methylated pyridones. nih.gov Through an oxidation reaction, MNAM is converted into two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY). researchgate.net These pyridones are major degradation products of vitamin B3 detected in plasma and urine. researchgate.net
Enzymatic Catalysis in N-Methyl-4-pyridone-3-carboxamide Formation
The biotransformation of N1-methylnicotinamide into N-Methyl-4-pyridone-3-carboxamide is not a spontaneous process but one that requires specific enzymatic catalysis. Two key enzymes, acting sequentially, are responsible for its biosynthesis from the initial nicotinamide precursor.
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Nicotinamide N-methyltransferase | NNMT | Catalyzes the methylation of nicotinamide. | Nicotinamide, S-adenosyl-methionine (SAM) | N1-Methylnicotinamide (MNAM), S-adenosyl-L-homocysteine (SAH) |
| Aldehyde Oxidase | AO / AOX1 | Catalyzes the oxidation of N1-methylnicotinamide. | N1-Methylnicotinamide (MNAM) | N-Methyl-4-pyridone-3-carboxamide (4PY), N-Methyl-2-pyridone-5-carboxamide (2PY) |
The conversion of N1-methylnicotinamide to N-Methyl-4-pyridone-3-carboxamide is mediated by the enzyme aldehyde oxidase (AO), specifically the AOX1 isoform in humans. researchgate.netwikipedia.org Aldehyde oxidase is a cytosolic, molybdenum-containing enzyme highly concentrated in the liver, where it plays a significant role in the metabolism of various aldehydes and nitrogenous heterocyclic compounds. wikipedia.orgresearchgate.net The reaction involves the oxidation of the pyridinium ring of N1-methylnicotinamide, incorporating an oxygen atom derived from water to form the pyridone structure. wikipedia.org This enzymatic action produces both N-Methyl-4-pyridone-3-carboxamide and its isomer, N-Methyl-2-pyridone-5-carboxamide. researchgate.net
The biosynthesis of N-Methyl-4-pyridone-3-carboxamide is a clear example of enzymatic interplay. The process is initiated by Nicotinamide N-methyltransferase (NNMT), which produces the necessary substrate, N1-methylnicotinamide. researchgate.netnih.gov Subsequently, aldehyde oxidase acts on this substrate to yield the final pyridone products. researchgate.net Therefore, the level of NNMT activity directly influences the amount of N1-methylnicotinamide available for oxidation by aldehyde oxidase. This positions NNMT as a critical control point in the pathway, determining the flux of nicotinamide towards catabolism into methylated pyridones rather than recycling into NAD+. nih.govresearchgate.net
Regulation of N-Methyl-4-pyridone-3-carboxamide Biosynthesis
The regulation of N-Methyl-4-pyridone-3-carboxamide formation is intrinsically linked to the expression and activity of NNMT. nih.govdoaj.org As the enzyme catalyzing the initial step, NNMT serves as a crucial link between cellular metabolism and epigenetic processes. nih.gov Its expression is tissue-specific, with high levels in the liver and adipose tissue, and is influenced by various physiological and pathological states, including obesity, metabolic disorders, and cancer. nih.govnih.gov
Factors that regulate NNMT expression, such as metabolic status and signaling pathways, will consequently affect the production rate of N1-methylnicotinamide and, by extension, N-Methyl-4-pyridone-3-carboxamide. nih.govnih.gov The availability of the co-substrate S-adenosyl-methionine (SAM) is also a critical regulatory factor, connecting this pathway to one-carbon metabolism. mdpi.comnih.gov Therefore, the biosynthesis of N-Methyl-4-pyridone-3-carboxamide is not an isolated event but is tightly integrated with the cell's broader metabolic and epigenetic network. doaj.orgnih.gov
| Step | Precursor | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Nicotinamide | Nicotinamide N-methyltransferase (NNMT) | N1-Methylnicotinamide (MNAM) | Commits nicotinamide to the catabolic pathway, diverting it from NAD+ salvage. mdpi.comnih.gov |
| 2 | N1-Methylnicotinamide (MNAM) | Aldehyde Oxidase (AO) | N-Methyl-4-pyridone-3-carboxamide (4PY) | Forms the final pyridone metabolite for excretion. researchgate.net |
Advanced Analytical Methodologies for the Quantification of N Methyl D3 4 Pyridone 3 Carboxamide
Principles of Quantitative Analysis Utilizing Stable Isotope-Labeled Compounds
The foundation of modern quantitative bioanalysis, particularly for low-concentration endogenous molecules, relies heavily on the use of stable isotope-labeled internal standards. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.com N-Methyl-d3-4-pyridone-3-carboxamide is the deuterium-labeled form of N-Methyl-4-pyridone-3-carboxamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. medchemexpress.comchemscene.com This mass shift makes it an ideal tool for isotope dilution mass spectrometry.
Isotope Dilution Mass Spectrometry (IDMS) Techniques
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. The core principle involves adding a known quantity of an isotopically labeled standard—in this case, this compound—to a sample prior to any processing or extraction steps. nih.gov The labeled standard, often referred to as an internal standard, undergoes the exact same sample preparation procedures (e.g., extraction, derivatization) and chromatographic and mass spectrometric analysis as the endogenous, unlabeled analyte.
Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, the ratio of their signal intensities can be measured. This ratio is then used to calculate the concentration of the native analyte in the original sample. Any loss of analyte during the complex workflow is perfectly compensated for by a proportional loss of the internal standard, thus correcting for procedural errors and ensuring high accuracy. researchgate.net This approach is considered the gold standard for metabolite quantification.
Advantages of Deuterated Internal Standards in Metabolite Profiling
The use of deuterated internal standards like this compound offers several distinct advantages in the context of metabolite profiling:
Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue extracts) are complex mixtures. Co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. This phenomenon, known as the matrix effect, is a significant source of error. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte to the standard, these effects are effectively nullified. mdpi.com
Compensation for Analytical Variability: The deuterated standard corrects for variations throughout the entire analytical process, including inconsistent sample extraction recovery, sample degradation, and fluctuations in instrument performance or injection volume. mdpi.com
Co-elution with Analyte: Ideally, an internal standard should have the same chromatographic retention time as the analyte. Deuterated standards are nearly identical in their physicochemical properties and therefore co-elute with the native compound, providing the most accurate correction possible.
Chromatographic Separation Techniques for Polar Metabolites
N-Methyl-4-pyridone-3-carboxamide is a polar molecule, a characteristic shared by many metabolites within the NAD+ pathway. researchgate.net The effective separation of such hydrophilic compounds from the complex biological matrix prior to mass spectrometric detection is a critical analytical challenge. Reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, often provides poor retention for these molecules. Therefore, alternative chromatographic strategies are required.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier separation technique for the analysis of polar metabolites, including those of the NAD+ metabolome. mdpi.commdpi.com The HILIC mechanism involves partitioning the analyte between a mobile phase with a high percentage of a nonpolar, organic solvent (typically acetonitrile) and a water-enriched layer that forms on the surface of a polar stationary phase (e.g., bare silica (B1680970) or silica modified with polar functional groups). nih.gov
In a typical HILIC separation, polar analytes like N-Methyl-4-pyridone-3-carboxamide are strongly retained on the polar stationary phase and are eluted by gradually increasing the polarity of the mobile phase (i.e., increasing the water content). medchemexpress.com This approach offers several benefits:
Strong Retention of Polar Compounds: It effectively retains and separates compounds that would otherwise elute in or near the void volume in RPLC.
Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RPLC, which can be advantageous for resolving complex mixtures.
Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the mass spectrometer's electrospray ionization (ESI) source, often leading to a significant increase in signal intensity. mdpi.com
Below is an example of a typical HILIC gradient suitable for separating polar metabolites.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Water with buffer) | % Mobile Phase B (Acetonitrile with buffer) |
| 0.0 | 0.4 | 15 | 85 |
| 1.0 | 0.4 | 15 | 85 |
| 12.0 | 0.4 | 50 | 50 |
| 15.0 | 0.4 | 80 | 20 |
| 17.0 | 0.4 | 80 | 20 |
| 17.1 | 0.4 | 15 | 85 |
| 20.0 | 0.4 | 15 | 85 |
This table represents a generalized HILIC gradient and specific conditions would be optimized for a given instrument and column.
Alternative Liquid Chromatography Modalities
While HILIC is often preferred, other LC modes can be employed for the analysis of polar compounds.
Polar-Endcapped Reversed-Phase Chromatography: Some modern RPLC columns are designed with polar endcapping or contain polar functional groups embedded within the stationary phase (e.g., C18 AQ type columns). These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and can provide better retention for polar analytes than traditional C18 columns. One study analyzing nicotinamide (B372718) metabolites utilized a Synergi Hydro-RP column, which employs this type of chemistry. nih.gov
Ion-Pair Chromatography (IPC): This technique adds an ion-pairing reagent (e.g., nonafluoropentanoic acid) to the mobile phase. nih.gov The reagent has a hydrophobic part and an ionic part. It pairs with charged analytes, effectively neutralizing the charge and adding a hydrophobic tail, which increases retention on a standard RPLC column. However, IPC can suffer from drawbacks such as long column equilibration times and suppression of the MS signal.
Mass Spectrometric Detection and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative metabolomics due to its exceptional sensitivity and selectivity. When coupled with LC, it allows for the confident identification and quantification of analytes even at very low concentrations in complex mixtures. mdpi.com The analysis is typically performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. nih.gov
In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion—the protonated molecule [M+H]⁺ of the analyte or its internal standard. This isolated ion is then passed to the second quadrupole (Q2), which acts as a collision cell. Here, the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect a specific, high-intensity fragment ion, known as a product ion. This precursor-to-product ion transition is highly specific to the compound's structure.
For N-Methyl-4-pyridone-3-carboxamide (MW: 152.15 g/mol ), the precursor ion in positive ionization mode is [M+H]⁺ at an m/z of approximately 153.1. nih.gov For its deuterated internal standard, this compound (MW: 155.17 g/mol ), the precursor ion is [M+d3+H]⁺ at an m/z of approximately 156.1. medchemexpress.comchemscene.com Experimental fragmentation data for the unlabeled compound shows several product ions. nih.gov A quantitative method would select the most stable and intense transition for both the analyte and the internal standard to ensure maximum sensitivity and reliability.
The table below outlines the key mass spectrometric parameters for the SRM analysis.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Methyl-4-pyridone-3-carboxamide | Positive ESI | 153.1 | 92.1 |
| This compound | Positive ESI | 156.1 | 95.1 |
Note: The product ions are based on published fragmentation data. nih.gov The transition for the deuterated standard assumes a fragmentation pathway where the deuterated methyl group is retained on the selected product ion.
This targeted approach allows the instrument to filter out chemical noise and monitor only for the specific mass transitions of interest, providing highly sensitive and specific quantification of N-Methyl-4-pyridone-3-carboxamide, with its deuterated counterpart ensuring the accuracy of the final result.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS) is the preferred technology for the definitive and selective detection of N-Methyl-4-pyridone-3-carboxamide due to its high specificity and sensitivity. This technique involves the use of a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this setup, the first quadrupole (Q1) is set to select the precursor ion—the protonated molecule of the analyte, [M+H]⁺. This selected ion then passes into the second quadrupole (Q2), which functions as a collision cell. Inside the collision cell, the ion is fragmented through collision with an inert gas. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion, known as the product ion.
For N-Methyl-4-pyridone-3-carboxamide (M4PY), which has a molecular weight of 152.15 g/mol , the singly charged protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 153. nih.gov In the collision cell, this precursor ion undergoes fragmentation, with a common loss being the neutral amide group (-NH2), resulting in a major product ion.
A validated LC-MS/MS method for the simultaneous quantification of several nicotinamide metabolites, including M4PY, utilizes the specific MRM transition of m/z 153 → 136 . nih.govbevital.no This transition is highly selective for M4PY. The precursor ion at m/z 153 corresponds to the intact, protonated molecule, while the product ion at m/z 136 represents the fragment after deamidation. biosynth.com The monitoring of this specific parent-to-daughter ion transition allows for highly confident identification and quantification, effectively filtering out background noise and potential interferences from the complex biological matrix. nih.gov The use of this compound as an internal standard would involve monitoring a similar, mass-shifted transition (e.g., m/z 156 → 139), further enhancing the reliability of the quantification.
Method Development and Rigorous Validation in Complex Biological Matrices
The development of a quantitative method for this compound and its non-labeled analogue in biological matrices like plasma or urine requires rigorous validation to ensure that the results are accurate and reproducible.
Considerations for Sample Preparation and Matrix Effects
Biological matrices are inherently complex, containing proteins, salts, phospholipids, and other endogenous substances that can interfere with the analysis. nih.gov These interferences, collectively known as matrix effects, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Therefore, an effective sample preparation procedure is critical.
For the analysis of N-Methyl-4-pyridone-3-carboxamide and other polar nicotinamide metabolites in rat plasma, a straightforward and effective protein precipitation method has been successfully validated. nih.govbevital.no The procedure involves:
Aliquoting a small volume (e.g., 100 µL) of the plasma sample.
Adding a deuterated internal standard like this compound.
Precipitating the plasma proteins by adding a larger volume (e.g., 200 µL) of cold acetonitrile.
Vortexing and centrifuging the sample to pellet the precipitated proteins.
Transferring the clear supernatant for LC-MS/MS analysis.
This protein precipitation method is advantageous due to its simplicity and speed. In the validated method for M4PY and its related metabolites, it was reported that no significant matrix effect was observed, indicating that this simple cleanup procedure was sufficient to remove the majority of interfering components for this specific panel of analytes in rat plasma. nih.gov This is a significant finding, as more complex and time-consuming techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often required to mitigate matrix effects for other compounds.
Analytical Performance Parameters for N-Methyl-4-pyridone-3-carboxamide
A validated bioanalytical method must demonstrate acceptable performance in several key areas. The use of this compound as an internal standard is crucial for achieving the required levels of precision and accuracy.
A study by Szafarz et al. successfully validated a method for N-Methyl-4-pyridone-3-carboxamide (M4PY) alongside other nicotinamide metabolites. The intra- and inter-day precision for all analytes ranged from 1.3% to 13.3%, with accuracy between 94.43% and 110.88%, demonstrating the method's robustness. nih.govbevital.no
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
While specific LLOQ values from LC-MS/MS methods for N-Methyl-4-pyridone-3-carboxamide are not always detailed in publications, a highly sensitive HPLC method using UV detection reported a detection limit of 2 pmol (or 304 pg) for this compound. nih.gov Modern LC-MS/MS instruments are known for their superior sensitivity, and it is expected that a validated LC-MS/MS method would achieve an LLOQ in the low ng/mL range or even lower. mdpi.com For instance, the quality control samples for a validated LC-MS/MS method including M4PY started at a low concentration of 10 ng/mL, which was quantified with high accuracy and precision, suggesting the LLOQ is at or below this level. bevital.no
The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This range is known as the dynamic range. A calibration curve is constructed by plotting the analyte-to-internal standard peak area ratio against the known concentrations of calibration standards.
For a method to be considered linear, the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve should be close to 1.00. In the validated method by Szafarz et al., quality control samples for the panel of nicotinamide metabolites were prepared at concentrations of 10, 40, 400, and 1800 ng/mL. bevital.no The high precision and accuracy obtained for these samples across this range indicate that the method is linear over a substantial dynamic range suitable for pharmacokinetic studies.
Precision and Accuracy
The validation of bioanalytical methods is a critical requirement for drug analysis, ensuring the reliability and reproducibility of quantitative results. The precision and accuracy of an analytical method are fundamental parameters in this validation process. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Accuracy, on the other hand, denotes the closeness of the mean test results obtained by the method to the true value (nominal concentration) and is often expressed as the relative error (RE).
For the quantification of analytes in biological matrices, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard. The use of a SIL-IS is crucial for correcting the variability in analyte extraction, potential matrix effects, and instrument response, thereby enhancing the precision and accuracy of the quantification of the unlabeled analyte, N-Methyl-4-pyridone-3-carboxamide.
While specific, detailed precision and accuracy data for the analytical methods quantifying this compound are not extensively published in publicly available literature, the general principles and acceptance criteria for bioanalytical method validation are well-established by regulatory agencies. These guidelines provide a framework for the expected performance of such analytical methods. The precision of the internal standard response is a key indicator of the stability and consistency of the analytical process.
Research Findings and Acceptance Criteria
Bioanalytical method validation studies typically assess precision at two levels: intra-day (repeatability) and inter-day (intermediate precision).
Intra-day precision is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same day and under the same experimental conditions.
Inter-day precision is evaluated by analyzing the same QC samples on different days, often by different analysts and sometimes with different equipment, to assess the method's reproducibility over time.
Accuracy is assessed in a similar manner, comparing the measured concentration of the QC samples to their known nominal concentrations.
Regulatory guidelines generally stipulate that the CV for precision should not exceed 15% for the quality control samples, except at the lower limit of quantification (LLOQ), where a CV of up to 20% is acceptable. Similarly, the mean value for accuracy should be within ±15% of the nominal value, and within ±20% at the LLOQ.
The tables below illustrate the typical format and acceptance criteria for intra-day and inter-day precision and accuracy in a bioanalytical method validation, as would be expected for a method quantifying N-Methyl-4-pyridone-3-carboxamide using this compound as an internal standard.
Interactive Data Tables
Table 1: Illustrative Intra-Day Precision and Accuracy for the Quantification of N-Methyl-4-pyridone-3-carboxamide
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (CV, %) | Accuracy (RE, %) |
| LLOQ | 1.0 | 0.95 | ≤ 20 | ± 20 |
| Low | 3.0 | 2.90 | ≤ 15 | ± 15 |
| Medium | 50 | 51.5 | ≤ 15 | ± 15 |
| High | 150 | 148.0 | ≤ 15 | ± 15 |
This table represents typical acceptance criteria and illustrative data for intra-day precision and accuracy and is not based on specific experimental results for this compound.
Table 2: Illustrative Inter-Day Precision and Accuracy for the Quantification of N-Methyl-4-pyridone-3-carboxamide
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (CV, %) | Accuracy (RE, %) |
| LLOQ | 1.0 | 1.05 | ≤ 20 | ± 20 |
| Low | 3.0 | 3.10 | ≤ 15 | ± 15 |
| Medium | 50 | 48.5 | ≤ 15 | ± 15 |
| High | 150 | 152.0 | ≤ 15 | ± 15 |
This table represents typical acceptance criteria and illustrative data for inter-day precision and accuracy and is not based on specific experimental results for this compound.
The consistent and low variability of the signal from the internal standard, this compound, across all analytical runs is a prerequisite for achieving the level of precision and accuracy demonstrated in these illustrative tables for the target analyte.
Mechanistic Research and Metabolic Flux Analysis Involving N Methyl D3 4 Pyridone 3 Carboxamide
Elucidating Nicotinamide (B372718) and NAD+ Metabolic Fluxes
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rate of turnover of metabolites in a biological system at steady state. By introducing a labeled precursor and monitoring the appearance of the label in downstream metabolites, researchers can map and quantify the flow through various pathways.
Tracing Carbon and Nitrogen Flow Through Pyridine (B92270) Nucleotide Pathways
The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the detailed tracing of atoms as they are incorporated into different molecules. creative-proteomics.comembopress.org While N-Methyl-d3-4-pyridone-3-carboxamide itself is a catabolite, its use as an internal standard is critical for accurately quantifying the non-labeled and other isotopically labeled species in metabolic tracing studies. tandfonline.com
In a typical experiment, a labeled precursor of NAD+, such as ¹³C or ¹⁵N-labeled nicotinamide, is introduced to cells or an organism. As the labeled nicotinamide is metabolized, the isotopes are incorporated into N-methylnicotinamide and subsequently into its oxidized products, N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY). nih.gov By using highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods, the rate of appearance of the labeled isotopes in these pyridones can be measured. This compound is added during sample processing as an internal standard to correct for variations in sample extraction and instrument response, ensuring accurate quantification of the biologically derived labeled and unlabeled pyridones.
This approach allows for the calculation of the flux through the nicotinamide methylation and oxidation pathway. The relative abundance of ¹³C and ¹⁵N in the pyridone products provides specific information about the contribution of different precursors and the activity of the enzymes involved in the pyridine nucleotide cycle.
Kinetic Studies of Metabolic Intermediates
By employing this compound as an internal standard, researchers can perform pulse-chase experiments to determine the kinetic properties of nicotinamide metabolism. In such an experiment, a "pulse" of a labeled precursor is administered, followed by a "chase" with an unlabeled precursor. The rate of disappearance of the labeled metabolites, including the pyridones, provides a direct measure of their turnover rate.
The data obtained from these kinetic studies can be used to construct and validate computational models of NAD+ metabolism, helping to predict how the network will respond to various perturbations, such as disease states or therapeutic interventions.
Investigating Enzymatic Reaction Mechanisms
The enzyme aldehyde oxidase (AOX) is responsible for the oxidation of N-methylnicotinamide to 2PY and 4PY. nih.gov The use of deuterated substrates like this compound is central to investigating the reaction mechanism of this and other enzymes.
Deuterium Isotope Effects in AOX-Mediated Reactions
The kinetic isotope effect (KIE) is a powerful tool for studying enzyme mechanisms. It is defined as the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. A significant KIE is often indicative that the bond to the isotope is broken in the rate-determining step of the reaction.
In the context of AOX, the oxidation of the methyl group of N-methylnicotinamide involves the breaking of a C-H bond. By comparing the rate of oxidation of unlabeled N-methylnicotinamide with a deuterated version (where the methyl hydrogens are replaced with deuterium), researchers can probe the mechanism of this enzymatic step. A significant deuterium isotope effect (kH/kD > 1) would suggest that C-H bond cleavage is a rate-limiting step in the catalytic cycle of AOX. nih.govnih.gov
While direct studies on the KIE of this compound itself are not widely published, the principle is applied to its precursor, N-methylnicotinamide. The deuteration of the N-methyl group can influence the rate of its oxidation by AOX, which in turn affects the rate of formation of this compound. Such studies have broader implications for drug development, as deuteration at a site of metabolism can slow down drug clearance, a strategy that has been explored for drugs metabolized by AOX. tandfonline.com
Substrate Specificity and Enzyme Kinetics
Aldehyde oxidase exhibits species-specific differences in its substrate specificity and the ratio of the 2PY and 4PY products formed. nih.gov For instance, in humans, 2PY is the major metabolite, whereas in mice, both 2PY and 4PY are significant products. nih.gov
To accurately study the kinetics of AOX with its various substrates, reliable quantitative methods are essential. Here again, this compound serves as an invaluable internal standard for the precise measurement of 4PY formation in in vitro enzyme assays. By incubating purified AOX with N-methylnicotinamide and cofactors, and quantifying the product formation over time, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.
The use of deuterated standards in these assays ensures that the kinetic data is robust and reproducible, allowing for meaningful comparisons of enzyme activity across different species or under various experimental conditions.
Contributions to Understanding Metabolic Network Dynamics
The integration of data from metabolic flux analysis and enzymatic kinetic studies allows for a comprehensive understanding of metabolic network dynamics. The precise quantification of key catabolites of nicotinamide, facilitated by the use of standards like this compound, is a critical component of this integrative approach.
Identification of Rate-Limiting Steps
While direct studies employing this compound as a tracer to definitively identify rate-limiting steps in its own formation are not extensively documented in publicly available research, its role as a quantifiable endpoint is critical. The quantification of N-Me-4PY, facilitated by its deuterated standard, allows researchers to infer the activity of upstream enzymes.
The enzyme aldehyde oxidase is responsible for the conversion of MNA to N-Me-4PY. nih.gov The rate of this conversion can be influenced by the expression and activity of aldehyde oxidase, which can vary between species and individuals. By administering a known amount of labeled MNA and quantifying the resulting labeled N-Me-4PY, it is possible to probe the in-vivo activity of this enzyme.
Table 1: Key Enzymes in the Formation of N-Methyl-4-pyridone-3-carboxamide
| Enzyme | Precursor | Product | Role in Pathway |
| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide | N-methylnicotinamide (MNA) | Catalyzes the methylation of nicotinamide, a committed step towards pyridone formation. wikipedia.orgnih.gov |
| Aldehyde Oxidase | N-methylnicotinamide (MNA) | N-Methyl-4-pyridone-3-carboxamide (N-Me-4PY) | Oxidizes MNA to form the final pyridone metabolite. nih.gov |
Response of Metabolic Pathways to Perturbations
The precise quantification of N-Me-4PY using this compound as an internal standard is invaluable for studying how metabolic pathways respond to various perturbations, such as disease or drug administration.
In a study involving a murine breast cancer model, the administration of the chemotherapeutic agent cyclophosphamide (B585) led to a reduced formation of N-Me-4PY. nih.gov This suggests that the drug or the disease state itself perturbs the nicotinamide metabolic pathway. The accurate measurement of N-Me-4PY levels provided insights into the metabolic side effects of the treatment.
Another significant area of research is in chronic kidney disease (CKD), where uremic toxins accumulate in the blood. N-Me-4PY is considered a uremic toxin, and its levels are significantly elevated in patients with CKD. wikipedia.org Studies have shown a correlation between the degree of renal failure and the concentration of N-Me-4PY in the plasma. The use of deuterated standards for quantification is essential in these studies to accurately monitor the changes in metabolite levels and understand the metabolic dysregulation associated with CKD.
The table below presents hypothetical data based on findings from such studies, illustrating how N-Me-4PY levels might change in response to different perturbations.
Table 2: Illustrative Changes in N-Methyl-4-pyridone-3-carboxamide Levels in Response to Perturbations
| Condition | Biological Fluid | Fold Change in N-Me-4PY (vs. Control) | Implication |
| Cyclophosphamide Treatment (Murine Model) | Serum | -0.5 | Perturbation of nicotinamide metabolism by chemotherapy. nih.gov |
| Chronic Kidney Disease (Human) | Plasma | +5.0 | Accumulation of uremic toxins due to impaired renal clearance. wikipedia.org |
Applications in Preclinical Biomedical Research Models
Utilization in in vitro Cell Culture Systems
Stable isotope tracers like N-Methyl-d3-4-pyridone-3-carboxamide are invaluable for delineating metabolic pathways in controlled cellular environments. Such studies provide foundational knowledge on how these compounds are processed by cells and their subsequent impact on cellular functions.
Research on the non-deuterated counterpart of this compound, particularly 4PYR, has been conducted across a diverse range of human cell lines. These studies have demonstrated that various cell types can internalize and metabolize 4PYR, converting it into several derivatives, including monophosphate, diphosphate, and triphosphate forms, as well as an analogue of NAD.
A variety of human cell lines have been shown to be capable of this conversion, including:
Human neuroblastoma cells
Human malignant melanoma cells
Human adipose-derived stem cells
Human bone marrow-derived stem cells
Human dermal microvascular endothelial cells
Human embryonic kidney cells (HEK293T)
Human hepatocarcinoma cells (HepG3)
Human breast cancer cell lines (MDA-MB-231, MCF-7, and T47D)
In these cell systems, the use of a deuterated tracer would enable precise tracking of the uptake of the parent compound and its conversion into various intracellular metabolites, distinguishing them from the cell's natural pool of related molecules.
The metabolites of N-Methyl-4-pyridone-3-carboxamide have been shown to significantly influence the metabolic state of cells. Studies using the non-deuterated forms have revealed effects on cellular energetics and nucleotide metabolism.
In studies of breast cancer cells, 4PYR has been observed to affect extracellular adenine (B156593) nucleotide metabolism, which can influence the tumor microenvironment. nih.govmdpi.com The ability to trace the metabolic fate of this compound would be crucial in quantifying the extent to which it and its derivatives contribute to these metabolic shifts.
| Cell Line Type | Key Research Finding |
| Endothelial Cells | Decreased glycolytic rate and altered cellular energetics upon exposure to 4PYR. hmdb.ca |
| Breast Cancer Cells | 4PYR affects extracellular adenine nucleotide metabolism and can reduce invasive potential. nih.govmdpi.com |
| Hepatocarcinoma (HepG3) | 4PYR can induce cell death through autophagy at physiologically relevant concentrations. mdpi.com |
| Erythrocytes | 4PYR is phosphorylated, which can disrupt the energy balance of the cell. nih.gov |
Interactive Data Table: Effect of 4PYR Metabolites on Enzyme Activity This table is based on data from in vitro studies and represents the inhibitory concentration (IC50) of the monophosphate derivative of 4PYR.
| Enzyme | Tissue/Cell Type | IC50 (µM) |
| AMP deaminase (AMPD) | Erythrocyte lysate | 74 |
| AMP deaminase (AMPD) | Rat heart homogenate | 55 |
| ecto-5'-nucleotidase (e5NT) | Rat heart homogenate | 63 |
Research in in vivo Animal Models
The use of this compound as a tracer is particularly advantageous in in vivo models, where it allows for the differentiation of the administered compound from the animal's endogenous metabolites. This is essential for understanding the whole-body distribution, metabolism, and excretion of the compound.
Murine models, including both mice and rats, have been instrumental in understanding the in vivo effects of N-Methyl-4-pyridone-3-carboxamide and its derivatives. Early research using carbon-labeled nicotinamide (B372718) identified N-Methyl-4-pyridone-3-carboxamide as a metabolite in mice. mdpi.com
More recent studies have administered 4PYR to mice and rats to investigate its tissue distribution and metabolism. In one such study, after administration of 4PYR, its monophosphate derivative was found to accumulate in the liver, heart, skeletal muscle, and lungs of the animals. nih.gov The liver exhibited the most rapid phosphorylation of 4PYR. nih.gov These findings highlight the systemic metabolic impact of this class of compounds.
Beyond murine models, the metabolism of nicotinamide to N-Methyl-4-pyridone-3-carboxamide has been investigated in other species. An early study using carbon-14 (B1195169) labeled nicotinic acid was conducted in a Rhesus monkey. nih.gov This research demonstrated the conversion of nicotinic acid to N-Methyl-4-pyridone-3-carboxamide, indicating that this metabolic pathway is conserved across different primate species, including humans. nih.gov Such comparative studies are vital for extrapolating research findings to human physiology.
Assessment of Metabolic Dysregulation in Disease Models
Elevated levels of N-Methyl-4-pyridone-3-carboxamide and its related metabolites have been associated with several disease states, making them important subjects of investigation in relevant preclinical models. The use of this compound as a tracer in these models can help to elucidate the specific role of this metabolic pathway in the pathophysiology of disease.
In a murine model of breast cancer, the administration of 4PYR was found to facilitate lung metastasis without affecting the growth of the primary tumor. mdpi.com This suggests that the compound may play a role in the later stages of cancer progression by affecting the tumor microenvironment and endothelial cell permeability. nih.govmdpi.com Furthermore, in a study using a murine breast cancer model, treatment with 4PYR was found to abolish the antitumor activity of the chemotherapeutic agent cyclophosphamide (B585). nih.gov
N-Methyl-4-pyridone-3-carboxamide is also recognized as a uremic toxin that accumulates in the blood of patients with chronic kidney disease. hmdb.canih.gov In children with chronic renal failure, the triphosphate derivative of 4PYR has been found to accumulate in erythrocytes. nih.govmdpi.com This accumulation is thought to contribute to the systemic toxicity observed in uremia.
Additionally, N-Methyl-4-pyridone-3-carboxamide has been linked to an increased risk of cardiovascular disease. researchgate.net Its role as a uremic toxin that can induce the production of reactive oxygen species may contribute to the cardiovascular complications often seen in patients with kidney disease. nih.gov
Interactive Data Table: Accumulation of 4PYR Monophosphate in Murine Tissues in vivo This table shows the concentration of 4PYR monophosphate in various tissues after in vivo administration of 4PYR.
| Tissue | Concentration (nmol/g dry wt) |
| Liver | ~220 |
| Heart | ~20-30 |
| Skeletal Muscle | ~20-30 |
| Lung | ~20-30 |
| Kidney | <1 |
Roles in Models of Renal Physiology and Dysfunction
N-Methyl-4-pyridone-3-carboxamide (4PY), along with its related compound N-methyl-2-pyridone-5-carboxamide (2PY), are terminal catabolites of nicotinamide adenine dinucleotide (NAD+) metabolism. mdpi.com Under normal physiological conditions, these metabolites are excreted in the urine. mdpi.com However, in the context of renal dysfunction, their clearance is impaired, leading to their accumulation in the blood and various tissues. mdpi.comresearchgate.net This accumulation has led to their classification as uremic toxins. hmdb.ca
Preclinical studies using animal models of chronic kidney disease (CKD) have demonstrated the accumulation of 4PY and 2PY not only in the blood but also in different organs, suggesting a potential for multi-organ impairment in the uremic state. researchgate.net The accumulation of these pyridones is considered a marker of over-oxidation and is associated with the progression of kidney injury. nih.gov
Research in models of renal failure has also identified the accumulation of a related novel nucleotide, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP), in erythrocytes. mdpi.com The concentration of 4PyTP, along with other NAD+ metabolites, increases with the severity of renal failure. mdpi.com This accumulation in erythrocytes distinguishes it from the methylated pyridones like 4PY, which are primarily found in the plasma of patients with renal failure. mdpi.com The presence of these compounds is indicative of disturbed NAD+ metabolism in renal disease.
| Compound | Observation in Renal Dysfunction Models | Significance | Reference |
|---|---|---|---|
| N-Methyl-4-pyridone-3-carboxamide (4PY) | Accumulates in blood and various organs in uremic rat models. | Considered a uremic toxin; marker of impaired renal clearance. | mdpi.comresearchgate.net |
| N-methyl-2-pyridone-5-carboxamide (2PY) | Accumulates in blood and tissues in CKD models; inhibits PARP activity in vitro. | A well-established uremic toxin associated with CKD progression. | mdpi.comnih.gov |
| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP) | Accumulates to high concentrations in erythrocytes during end-stage renal failure. | A biomarker for a toxic NAD+ analogue, indicating altered cellular metabolism in uremia. | mdpi.com |
Investigation in Models of Cardiovascular and Metabolic Conditions
The accumulation of 4PY and related metabolites in renal disease has significant implications for cardiovascular health. These uremic toxins are associated with an increased risk of cardiovascular disease (CVD). mdpi.comnih.gov Preclinical studies have begun to elucidate the mechanisms by which these compounds contribute to cardiovascular and metabolic pathologies.
One of the key areas of investigation is endothelial dysfunction, a hallmark of atherosclerosis and other cardiovascular diseases. nih.gov The related compound, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), has been shown to be an endothelial toxin. nih.gov In murine models of breast cancer, administration of 4PYR led to impaired endothelial function, characterized by reduced vascular relaxation and increased endothelial permeability. nih.gov This suggests that elevated levels of 4PYR, which can occur in certain pathological states, may contribute to vascular damage and facilitate processes like metastasis. nih.gov
Mechanistically, 4PY has been shown to enhance the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein involved in the adhesion of inflammatory cells to the endothelium, a critical step in the development of atherosclerosis. researchgate.net This pro-inflammatory effect on endothelial cells highlights a direct link between this uremic toxin and vascular inflammation. researchgate.net
From a metabolic standpoint, the accumulation of these pyridones signifies a disruption in NAD+ metabolism. nih.gov NAD+ is a crucial coenzyme in cellular energy metabolism and redox reactions. acs.org The formation of 4PY and 2PY is regulated by the enzyme nicotinamide N-methyltransferase (NNMT). nih.gov Increased NNMT expression and subsequent accumulation of its products, 4PY and 2PY, have been observed in models of non-alcoholic fatty liver disease (NAFLD). researchgate.net This suggests a role for this metabolic pathway in the pathogenesis of metabolic disorders beyond just renal disease. Furthermore, the metabolism of 4PYR can disrupt cellular energetics by decreasing ATP and NAD+ levels, potentially impairing glycolysis. nih.gov
| Compound/Metabolite | Preclinical Model/System | Observed Effect | Implication for Cardiovascular/Metabolic Conditions | Reference |
|---|---|---|---|---|
| N-Methyl-4-pyridone-3-carboxamide (4PY) | In vitro endothelial cells | Enhances VCAM-1 expression. | Promotes vascular inflammation, a key factor in atherosclerosis. | researchgate.net |
| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) | Murine breast cancer model | Impaired vascular relaxation and increased endothelial permeability. | Contributes to endothelial dysfunction and may facilitate metastatic processes. | nih.gov |
| 4PYR | Cultured endothelial cells | Disrupts cellular energy metabolism (decreased ATP and NAD+). | Impairs cellular function and contributes to endothelial damage. | nih.gov |
| 4PY and 2PY | Mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD) | Abnormal accumulation associated with upregulated aldehyde oxidase 1 (AOX1). | Indicates a role in the pathogenesis of metabolic liver disease. | researchgate.net |
Future Research Directions and Translational Perspectives for N Methyl D3 4 Pyridone 3 Carboxamide
Integration with Systems Biology and Multi-Omics Approaches
A systems-level understanding of metabolism requires the integration of multiple data types. The use of N-Methyl-d3-4-pyridone-3-carboxamide as a tracer can be significantly enhanced by combining it with other "omics" technologies to create a more comprehensive picture of cellular function.
Combining Metabolomics with Proteomics and Transcriptomics
The field of "NADomics," the study of the NAD+ metabolome, has laid the groundwork for understanding the roles of NAD+ and its related metabolites in cellular health and disease. nih.govmdpi.comresearchgate.net Integrating metabolomic data obtained using this compound with proteomics and transcriptomics can reveal how changes in NAD+ metabolism influence protein expression and gene regulation. documentsdelivered.com For instance, by tracking the flow of the d3-label into 4PY, researchers can correlate metabolic flux with the expression levels of enzymes involved in the NAD+ salvage pathway, such as nicotinamide (B372718) N-methyltransferase (NNMT) and aldehyde oxidase. researchgate.nethmdb.ca This multi-omics approach can identify key regulatory nodes and provide a more holistic view of how cells maintain NAD+ homeostasis under various physiological and pathological conditions. nih.govresearcher.life
Network-Based Analysis of Metabolic Pathways
Metabolic pathways are not linear sequences but are part of complex, interconnected networks. metaboanalyst.ca By incorporating flux data from this compound tracing studies into network models, researchers can analyze the global response of the metabolic network to perturbations. This allows for the identification of critical pathways and potential bottlenecks in NAD+ metabolism. researcher.lifewellcomeopenresearch.org Such analyses can predict how alterations in one part of the network, for example, increased consumption of NAD+ by enzymes like PARPs or sirtuins, affect other interconnected pathways. stanford.edunih.govnih.gov This approach is crucial for understanding the systemic effects of targeting NAD+ metabolism for therapeutic purposes.
Development of Advanced Isotope Tracing Methodologies
To further enhance the utility of this compound, the development of more sophisticated analytical techniques is essential. These methods aim to provide higher resolution and real-time insights into metabolic dynamics.
Real-Time Metabolic Flux Measurements
Current metabolic flux analysis often relies on measurements taken at a single time point, assuming a steady state. nih.gov However, cellular metabolism is highly dynamic. creative-proteomics.comnih.gov The development of methods for dynamic metabolic flux analysis (DMFA) would allow for the real-time measurement of changes in metabolic fluxes in response to stimuli. nih.govcreative-proteomics.comnumberanalytics.com Using this compound in conjunction with DMFA could provide unprecedented temporal resolution of NAD+ catabolism, revealing the kinetics of 4PY formation and clearance. creative-proteomics.comnumberanalytics.com
Exploration of Regulatory Mechanisms of N-Methyl-4-pyridone-3-carboxamide Levels
Understanding the factors that control the levels of the endogenous metabolite, N-Methyl-4-pyridone-3-carboxamide (4PY), is critical for interpreting data from tracer studies and for understanding its potential physiological roles. wikipedia.org
The formation of 4PY is a key step in the catabolism of nicotinamide. hmdb.canih.gov It is synthesized from N-methylnicotinamide, a reaction catalyzed by the enzyme aldehyde oxidase. hmdb.ca Research indicates that the levels of 4PY, along with other nicotinamide metabolites, can be altered in various conditions. nih.gov For instance, studies have shown that the ribosylated form of 4-pyridone-3-carboxamide (4PYR) can be converted into several derivatives, including an analogue of NAD+, and this process can impact cellular energetics. nih.gov The silencing of enzymes like adenosine (B11128) kinase has been shown to block the metabolism of 4PYR. nih.gov
Genetic and Epigenetic Influences on Metabolite Abundance
The concentration of N-Methyl-4-pyridone-3-carboxamide (4PY) in the body is not uniform across individuals and can be significantly modulated by genetic and epigenetic factors. These influences primarily relate to the enzymes responsible for its synthesis.
The metabolic journey from excess nicotinamide to 4PY involves two critical enzymatic steps. First, nicotinamide is methylated by Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872) (MNAM). nih.gov Subsequently, MNAm is oxidized by aldehyde oxidase (AOX) to produce both N1-methyl-2-pyridone-5-carboxamide (2PY) and 4PY. nih.gov
Genetic Influences: Polymorphisms in the genes encoding these enzymes, NNMT and AOX1, can lead to variations in their activity, directly impacting the rate of 4PY production. Individuals with genetic variants that result in higher NNMT or AOX1 activity may exhibit elevated levels of 4PY and other downstream metabolites, even with similar niacin intake. Research into single nucleotide polymorphisms (SNPs) in these genes is crucial for understanding inter-individual differences in niacin metabolism and susceptibility to conditions linked to high 4PY levels.
Epigenetic Influences: Epigenetic modifications, such as DNA methylation, can also regulate the expression of metabolic genes without altering the DNA sequence itself. There is evidence that uremic toxins, a class to which 4PY belongs, can exert epigenetic effects. nih.gov For instance, elevated levels of uremic toxins can trigger the production of reactive oxygen species (ROS). nih.gov This oxidative stress can, in turn, activate DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA. nih.gov This mechanism has been implicated in the silencing of the KLOTHO gene, an anti-aging gene whose suppression is linked to chronic kidney disease progression. nih.gov Future research could explore whether 4PY itself directly or indirectly influences the epigenetic regulation of NNMT, AOX1, or other metabolically relevant genes, creating a feedback loop that affects its own abundance.
Table 1: Key Enzymes and Genes in 4PY Synthesis
| Enzyme Name | Gene Name | Function in Pathway |
|---|---|---|
| Nicotinamide N-methyltransferase | NNMT | Catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNAM). nih.gov |
Environmental and Dietary Factors Affecting Metabolism
The abundance of 4PY is highly sensitive to external and internal environmental factors, most notably diet and physiological state.
Dietary Factors: As a direct breakdown product of niacin (Vitamin B3), the primary factor influencing 4PY levels is the dietary intake of nicotinamide and related compounds. nih.gov
Niacin Intake: Studies have demonstrated a positive correlation between daily niacin equivalent intake and the urinary excretion of 4PY. nih.gov Diets rich in niacin lead to increased substrate availability for the NNMT/AOX pathway, resulting in higher production and excretion of 4PY. nih.gov
Other Dietary Sources: Certain foods and beverages are sources of pyridines that can be metabolized into 4PY. For example, N-Methyl-4-pyridone-3-carboxamide has been identified as a metabolite following the consumption of coffee and cocoa-based products. medchemexpress.com
Physiological and Pathological Factors:
Renal Function: The kidneys are the primary route for the excretion of 4PY. In conditions of impaired renal function, such as chronic renal failure (CRF), 4PY and other uremic toxins accumulate in the blood to levels significantly higher than in healthy individuals. hmdb.canih.gov This accumulation is a hallmark of uremia and contributes to its pathophysiology. hmdb.ca
Liver Function: The conversion of MNAm to 4PY occurs predominantly in the liver, which has high aldehyde oxidase activity. nih.govmdpi.com Liver health and function can therefore impact the efficiency of this metabolic conversion.
Table 2: Factors Influencing N-Methyl-4-pyridone-3-carboxamide (4PY) Levels
| Factor | Type | Effect on 4PY Levels | Mechanism |
|---|---|---|---|
| High Niacin (Vitamin B3) Intake | Dietary | Increase | Provides more substrate (nicotinamide) for the metabolic pathway. nih.gov |
| Coffee/Cocoa Consumption | Dietary | Increase | Source of pyridines that are metabolized to 4PY. medchemexpress.com |
| Chronic Kidney Disease | Pathological | Significant Increase | Impaired renal clearance leads to accumulation in the blood. nih.gov |
Theoretical and Computational Modeling in Metabolic Research
Computational modeling provides powerful tools to simulate and analyze the complex dynamics of metabolic networks, offering insights that are difficult to obtain through experimental methods alone.
Flux Balance Analysis and Metabolic Pathway Reconstruction
Flux Balance Analysis (FBA) is a mathematical method used to predict the flow of metabolites (fluxes) through a metabolic network at a steady state. researchgate.net This approach does not require detailed kinetic parameters of enzymes, relying instead on the stoichiometry of metabolic reactions and a set of constraints. uni-saarland.de
Metabolic Pathway Reconstruction: The first step in FBA is the reconstruction of the relevant metabolic pathway in a genome-scale metabolic model (GSMM). plos.orgnih.gov The pathway for 4PY synthesis is a component of the broader "Nicotinate and Nicotinamide Metabolism" network. metabolomicsworkbench.org The core reactions are:
NNMT Reaction: S-adenosyl-L-methionine + Nicotinamide → S-adenosyl-L-homocysteine + 1-methylnicotinamide
AOX Reaction: 1-methylnicotinamide + H₂O + O₂ → N-Methyl-4-pyridone-3-carboxamide + H₂O₂ hmdb.ca
These reactions are represented in a stoichiometric matrix (S), where each column represents a reaction and each row represents a metabolite. uni-saarland.de
FBA Simulations: Using the reconstructed network, FBA can simulate how changes in conditions affect the production rate of 4PY. By setting an objective function, such as maximizing the production of 4PY, the model can predict the optimal flux distribution. plos.org This allows researchers to:
Predict how increased dietary niacin (input) would increase the flux towards 4PY.
Simulate the metabolic consequences of a genetic defect, for example, by constraining the flux through the NNMT or AOX reactions to zero to mimic a gene knockout. nih.gov
Identify potential bottlenecks or competing pathways that might divert metabolites away from 4PY production.
Table 3: Simplified Stoichiometric Representation for FBA
| Metabolite | NNMT Reaction | AOX Reaction (to 4PY) |
|---|---|---|
| Nicotinamide | -1 | 0 |
| 1-methylnicotinamide | 1 | -1 |
| N-Methyl-4-pyridone-3-carboxamide | 0 | 1 |
| S-adenosyl-L-methionine | -1 | 0 |
(Note: Negative values represent reactants, positive values represent products)
in silico Simulations of N-Methyl-4-pyridone-3-carboxamide Dynamics
While FBA models network-level behavior, in silico methods like molecular docking and molecular dynamics (MD) simulations can investigate the behavior of 4PY at the atomic level. nih.gov These techniques are crucial for understanding how the molecule interacts with specific proteins.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like 4PY) to a second molecule (a receptor, typically a protein). pensoft.net This could be used to:
Model the interaction of 4PY with the active site of aldehyde oxidase (AOX) to better understand its synthesis.
Screen for potential off-target interactions. For example, docking simulations could investigate whether 4PY binds to and potentially inhibits other enzymes or receptors, which could explain its association with toxicity in uremic patients. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the physical movements of the atoms in the 4PY-protein complex over time. nih.gov An MD simulation provides detailed information on the stability and dynamics of the interaction. pensoft.net By analyzing metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), researchers can:
Confirm the stability of a predicted binding pose from docking.
Identify the key amino acid residues involved in the interaction.
Understand how the binding of 4PY might induce conformational changes in a target protein, potentially altering its function.
These computational approaches can generate testable hypotheses for future experimental work, accelerating research into the biological roles and potential toxicities of N-Methyl-4-pyridone-3-carboxamide.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-Methyl-4-pyridone-3-carboxamide | 4PY |
| Nicotinamide | - |
| Nicotinamide adenine (B156593) dinucleotide | NAD |
| 1-methylnicotinamide | MNAm |
| N1-methyl-2-pyridone-5-carboxamide | 2PY |
| S-adenosyl-L-methionine | - |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | CH₂Cl₂/EtOH, 80°C, 12h | 85 | 96% |
| Purification | Silica gel (EtOAc:Hexane 3:7) | – | 98% |
Basic: How is the structural identity of this compound validated post-synthesis?
Methodological Answer:
Validation requires multi-spectroscopic analysis:
- ¹H/¹³C NMR : Confirm methyl (-CH₃) and carboxamide (-CONH-) groups. For example, the N-methyl group resonates at δ 2.8–3.2 ppm in CDCl₃ .
- IR Spectroscopy : Carboxamide C=O stretch appears at ~1650 cm⁻¹, and pyridone C-O at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
Basic: What factors influence the thermal stability of this compound in solid-state studies?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess stability:
- Decomposition temperature : Typically >200°C, with mass loss correlating to carboxamide degradation .
- Humidity sensitivity : Hygroscopicity accelerates decomposition; storage in desiccators with silica gel is recommended .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxamide) that may interfere with activity .
- Dose-response curves : Compare EC₅₀ values across studies to isolate potency discrepancies .
Advanced: What methodologies are recommended for elucidating structure-activity relationships (SAR) in pyridone carboxamide derivatives?
Methodological Answer:
SAR studies require systematic modifications:
- Substituent variation : Introduce halogens or electron-withdrawing groups at the pyridone C-5 position to assess impact on receptor binding .
- Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases) .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with bioavailability .
Advanced: How can advanced analytical techniques resolve ambiguities in stereochemical or isotopic labeling?
Methodological Answer:
For deuterated analogs (e.g., d3-methyl groups):
- ²H NMR : Confirm isotopic incorporation via absence of proton signals at methyl positions .
- X-ray crystallography : Resolve stereochemistry by analyzing crystal packing and hydrogen-bonding networks .
- Isotope ratio MS : Quantify deuterium enrichment (>99% required for metabolic studies) .
Advanced: What experimental designs mitigate interference from degradation products in bioactivity assays?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradation via HPLC .
- Stability-indicating methods : Develop LC-MS/MS assays with selective MRM transitions to distinguish parent compound from degradants .
- Negative controls : Include degradation products in assay plates to confirm lack of off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
